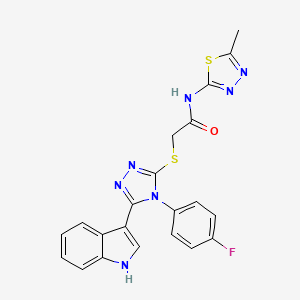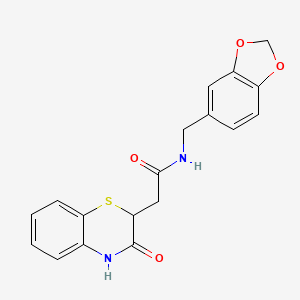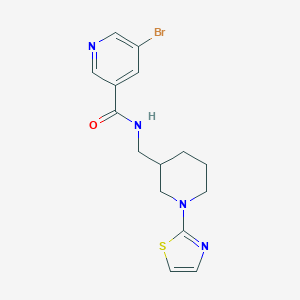![molecular formula C23H22ClN3O3S B2829483 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 897457-70-4](/img/structure/B2829483.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, anti-convulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .科学的研究の応用
Potential Probes for Peripheral Benzodiazepine Receptors
Compounds structurally related to the one , particularly those with imidazo[1,2-α]pyridine structures, have been synthesized as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT (Single Photon Emission Computed Tomography). These compounds exhibit high affinity and selectivity towards PBR, suggesting their utility in in vivo studies of the receptor, which plays a role in various physiological and pathological processes (Katsifis et al., 2000).
Anticancer Activities
Derivatives structurally related to the compound, such as those containing the imidazol-2-ylthio)acetamide moiety, have been investigated for their anticancer activities. Specific derivatives have shown reasonable activity against various cancer types, particularly melanoma, in screenings conducted by the National Cancer Institute. This demonstrates the potential therapeutic applications of these compounds in cancer treatment (Duran & Demirayak, 2012).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural features with the target compound, has identified some with significant anticonvulsant activity. These findings highlight the potential of such compounds in developing new treatments for seizure disorders (Aktürk et al., 2002).
Antimicrobial Activity
Bis-heterocyclic sulfamoyl acetamides, sharing some structural characteristics with the compound , have shown potent antimicrobial activity against specific strains such as Pseudomonas aeruginosa and Penicillium chrysogenum. This suggests their potential application in addressing bacterial and fungal infections (Divya et al., 2015).
Metabolic Stability Enhancement
In the realm of drug development, modifications of heterocyclic scaffolds similar to the compound of interest have been explored to enhance metabolic stability. These studies are crucial for developing more effective and durable therapeutic agents, indicating the broader impact of such compounds in medicinal chemistry (Stec et al., 2011).
将来の方向性
Future directions for research on this compound could include further exploration of its pharmacological properties, given the diverse activities reported for related imidazo[2,1-b][1,3,4]thiadiazole derivatives . Additionally, the development of more efficient synthesis methods could be a valuable area of study.
作用機序
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the upregulation of genes involved in xenobiotic metabolism, including the CYP2B6 gene . This gene encodes a member of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances .
Result of Action
The activation of CAR and the subsequent upregulation of CYP2B6 lead to increased metabolism of xenobiotics . This can have various effects at the cellular level, depending on the specific xenobiotics involved. For example, it can lead to the detoxification of harmful substances, or the activation of prodrugs into their active forms .
特性
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMSGJOEIMTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)
![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)



![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)


![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)